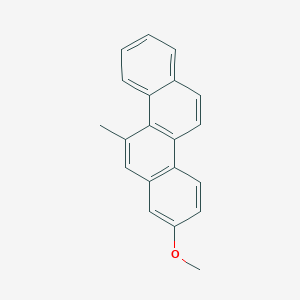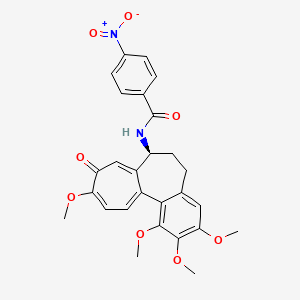
COLCHICINE, N-DEACETYL-N-(p-NITROBENZOYL)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
COLCHICINE, N-DEACETYL-N-(p-NITROBENZOYL)-: is a derivative of colchicine, a well-known alkaloid extracted from the plant Colchicum autumnale.
准备方法
Synthetic Routes and Reaction Conditions: The reaction conditions often require specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including extraction, purification, and chemical modification of colchicine. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) ensures the quality and consistency of the final product .
化学反应分析
Types of Reactions: COLCHICINE, N-DEACETYL-N-(p-NITROBENZOYL)- undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially enhancing the compound’s biological activity.
Reduction: Reduction reactions can be used to alter the nitro group, affecting the compound’s pharmacological properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophilic reagents like sodium azide (NaN₃) and thiols are often employed.
Major Products: The major products formed from these reactions include various derivatives of COLCHICINE, N-DEACETYL-N-(p-NITROBENZOYL)-, each with distinct chemical and biological properties .
科学研究应用
Chemistry: In chemistry, this compound is used as a reference standard in analytical methods and as a starting material for synthesizing new derivatives .
Biology: In biological research, it is utilized to study microtubule dynamics and cell division due to its ability to bind to tubulin .
Medicine: Its derivatives are being explored for their cytotoxic effects on cancer cells .
Industry: In the pharmaceutical industry, this compound is used in the development of new drugs and therapeutic agents .
作用机制
The primary mechanism of action of COLCHICINE, N-DEACETYL-N-(p-NITROBENZOYL)- involves binding to the colchicine-binding site on tubulin. This binding disrupts microtubule polymerization, leading to cell cycle arrest and apoptosis in rapidly dividing cells. The molecular targets include tubulin and associated proteins involved in microtubule dynamics .
相似化合物的比较
Colchicine: The parent compound, known for its anti-inflammatory and anti-mitotic properties.
N-deacetyl-N-formylcolchicine: Another derivative with similar biological activities.
Demecolcine: A less toxic derivative used in cancer treatment.
Uniqueness: COLCHICINE, N-DEACETYL-N-(p-NITROBENZOYL)- is unique due to the presence of the p-nitrobenzoyl group, which enhances its binding affinity to tubulin and potentially increases its cytotoxic activity against cancer cells .
属性
CAS 编号 |
76129-13-0 |
|---|---|
分子式 |
C27H26N2O8 |
分子量 |
506.5 g/mol |
IUPAC 名称 |
4-nitro-N-[(7S)-1,2,3,10-tetramethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]benzamide |
InChI |
InChI=1S/C27H26N2O8/c1-34-22-12-10-18-19(14-21(22)30)20(28-27(31)15-5-8-17(9-6-15)29(32)33)11-7-16-13-23(35-2)25(36-3)26(37-4)24(16)18/h5-6,8-10,12-14,20H,7,11H2,1-4H3,(H,28,31)/t20-/m0/s1 |
InChI 键 |
CRXFDHISRJTSDH-FQEVSTJZSA-N |
手性 SMILES |
COC1=CC=C2C(=CC1=O)[C@H](CCC3=CC(=C(C(=C32)OC)OC)OC)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
规范 SMILES |
COC1=CC=C2C(=CC1=O)C(CCC3=CC(=C(C(=C32)OC)OC)OC)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



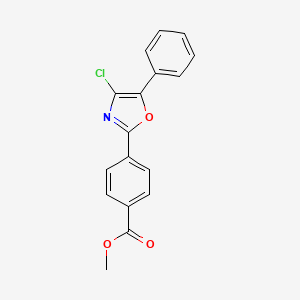
![N~2~-[3-({4-[(3-Aminopropyl)amino]butyl}amino)propyl]-L-glutamine](/img/structure/B14453016.png)
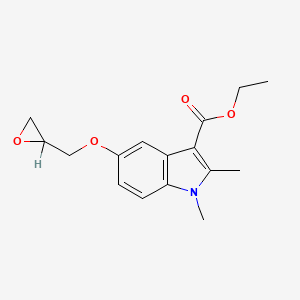
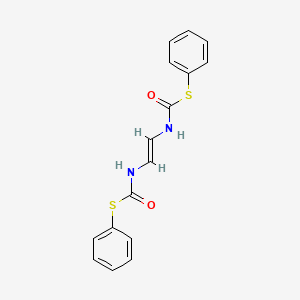
![2,7-Naphthalenedisulfonic acid, 3,3'-[(3,3'-dimethoxy[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[5-amino-4-hydroxy-, dilithium disodium salt](/img/structure/B14453031.png)

![Benzene, 1-chloro-4-[(2,2,3,3-tetrafluoropropyl)thio]-](/img/structure/B14453035.png)
![[(3R,4R,5S,7S)-4-hydroxy-11-methoxy-16,18-dioxo-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,9,11,13(17)-tetraen-5-yl] 2,2,2-trifluoroacetate](/img/structure/B14453037.png)

![2-Propanol, 1-[2,3-bis(oxiranylmethoxy)propoxy]-3-(oxiranylmethoxy)-](/img/structure/B14453044.png)
![8-Oxabicyclo[3.2.1]octane, 6-(1-methylethenyl)-](/img/structure/B14453048.png)

